molecular formula C26H27FN2O5 B11561099 5-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B11561099
M. Wt: 466.5 g/mol
InChI Key: AEZBSRKJPWRQMI-UHFFFAOYSA-N
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Description

5-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid is a complex organic compound that features a combination of aromatic rings, ether, amine, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Fluorobenzyl Ether: The reaction of 2-fluorobenzyl alcohol with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form 2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

    Amination: The conversion of the alcohol to an amine using reagents like thionyl chloride followed by reaction with ammonia or an amine source.

    Coupling with Benzoic Acid Derivative: The amine is then coupled with a benzoic acid derivative, such as 2-(morpholin-4-yl)benzoic acid, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: As a probe for studying biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The presence of the fluorobenzyl and morpholinyl groups suggests potential interactions with hydrophobic and polar regions of the target molecule, respectively.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
  • **2-(Morpholin-4-yl)benzoic acid
  • **5-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

Uniqueness

5-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets compared to its non-fluorinated analogs.

Properties

Molecular Formula

C26H27FN2O5

Molecular Weight

466.5 g/mol

IUPAC Name

5-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C26H27FN2O5/c1-32-24-8-4-6-18(25(24)34-17-19-5-2-3-7-22(19)27)16-28-20-9-10-23(21(15-20)26(30)31)29-11-13-33-14-12-29/h2-10,15,28H,11-14,16-17H2,1H3,(H,30,31)

InChI Key

AEZBSRKJPWRQMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O

Origin of Product

United States

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